molecular formula C24H28FN3O2 B4644874 1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE

1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE

Cat. No.: B4644874
M. Wt: 409.5 g/mol
InChI Key: DZBYIOQBEHQPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the piperidine and piperazine classes. These classes are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure includes a benzyl group, a fluorobenzoyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the piperidine and piperazine rings. One common method includes the reaction of 1-benzyl-4-piperidine formaldehyde with a fluorobenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing their normal function and leading to therapeutic effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(3-fluorobenzoyl)piperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c25-22-8-4-7-21(17-22)24(30)27-11-9-20(10-12-27)23(29)28-15-13-26(14-16-28)18-19-5-2-1-3-6-19/h1-8,17,20H,9-16,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBYIOQBEHQPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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